molecular formula C19H29N3O2 B5615332 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone

1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone

Cat. No. B5615332
M. Wt: 331.5 g/mol
InChI Key: IKBQLRXONUJIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone, also known as BDMPE, is a synthetic compound used in scientific research. It belongs to the class of piperazinones and has a molecular formula of C21H32N2O2. BDMPE has been studied for its potential as a central nervous system stimulant and as a tool for investigating the mechanisms of neurotransmitter release.

Mechanism of Action

1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in the release of these neurotransmitters. This mechanism of action is similar to that of other central nervous system stimulants, such as amphetamines and cocaine.
Biochemical and Physiological Effects
1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone has been shown to have a number of biochemical and physiological effects in animal studies. These include increased locomotor activity, decreased food intake, and increased heart rate and blood pressure. 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone has also been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone is also relatively stable and has a long shelf life. However, one limitation of 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone is that its effects on neurotransmitter release may vary depending on the experimental conditions, making it difficult to compare results across studies.

Future Directions

There are a number of potential future directions for research on 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone. One area of interest is the development of new drugs based on the structure of 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone that may have improved pharmacological properties. Another direction for future research is the investigation of the effects of 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone on other neurotransmitters, such as serotonin and acetylcholine. Finally, 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone may have potential applications in the treatment of neurological disorders, such as depression and anxiety, although more research is needed to fully understand its therapeutic potential.

Synthesis Methods

1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone can be synthesized through a multi-step process starting with the reaction of 3-methylbenzoyl chloride with butylamine to form 3-methyl-N-butylbenzamide. This intermediate is then reacted with N,N-dimethylpiperazine to form 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone.

Scientific Research Applications

1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone has been used in a variety of scientific studies, including investigations into the mechanisms of neurotransmitter release, the effects of drugs on the central nervous system, and the development of new drugs for the treatment of neurological disorders. 1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone has been shown to increase the release of dopamine and norepinephrine in the brain, which may have implications for the treatment of depression and other mood disorders.

properties

IUPAC Name

1-butyl-4-[2-(dimethylamino)-2-(3-methylphenyl)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-5-6-10-21-11-12-22(14-17(21)23)19(24)18(20(3)4)16-9-7-8-15(2)13-16/h7-9,13,18H,5-6,10-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBQLRXONUJIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1=O)C(=O)C(C2=CC=CC(=C2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.